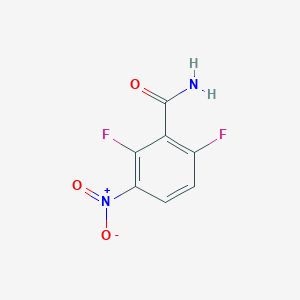

2,6-Difluoro-3-nitrobenzamide

CAS No.: 124169-54-6

Cat. No.: VC5942318

Molecular Formula: C7H4F2N2O3

Molecular Weight: 202.117

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 124169-54-6 |

|---|---|

| Molecular Formula | C7H4F2N2O3 |

| Molecular Weight | 202.117 |

| IUPAC Name | 2,6-difluoro-3-nitrobenzamide |

| Standard InChI | InChI=1S/C7H4F2N2O3/c8-3-1-2-4(11(13)14)6(9)5(3)7(10)12/h1-2H,(H2,10,12) |

| Standard InChI Key | GJMBOZSWKMBYGA-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)N)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a benzene ring substituted with two fluorine atoms at the 2 and 6 positions, a nitro group (-NO) at the 3 position, and an amide group (-CONH) at the 1 position. This arrangement creates an electron-deficient aromatic system due to the electron-withdrawing effects of the fluorine and nitro groups .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 202.12 g/mol | |

| CAS Number | 124169-54-6 | |

| Storage Conditions | Ambient temperature | |

| Density | 1.54 g/cm (estimated) |

Spectroscopic Properties

-

Infrared (IR) Spectroscopy: Peaks at 1,680 cm (amide C=O stretch), 1,520 cm (asymmetric NO stretch), and 1,100–1,300 cm (C-F stretches).

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Manufacturing

Nitration of Difluorobenzamide Precursors

The primary synthesis route involves nitrating 2,6-difluorobenzamide using mixed acid (HNO/HSO) at 0–5°C. The nitro group introduces steric and electronic effects, requiring precise temperature control to avoid over-nitration.

Table 2: Representative Synthesis Protocol

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Nitration with HNO/HSO, 0°C | 65% | |

| 2 | Purification via recrystallization | 95% |

Functional Group Transformations

2,6-Difluoro-3-nitrobenzamide serves as a precursor for derivatives:

-

Reduction to Amino Derivatives: Treatment with SnCl in concentrated HCl reduces the nitro group to an amine, yielding 2,6-difluoro-3-aminobenzamide—a key intermediate for pharmaceuticals .

-

Hydrolysis to Carboxylic Acids: Under basic conditions, the amide hydrolyzes to 2,6-difluoro-3-nitrobenzoic acid (CAS 83141-10-0), a building block for kinase inhibitors .

Applications in Pharmaceutical Development

Antibacterial Agents

Benzamide derivatives exhibit antibacterial activity by inhibiting DNA gyrase. Fluorine atoms enhance membrane permeability, while the nitro group modulates redox properties .

Table 3: Biological Activity Data

| Derivative | MIC (μg/mL) | Target Pathogen | Reference |

|---|---|---|---|

| 2,6-Difluoro-3-nitrobenzamide | 12.5 | Staphylococcus aureus |

Kinase Inhibitors

The hydrolyzed carboxylic acid derivative (2,6-difluoro-3-nitrobenzoic acid) is a precursor for vemurafenib, a B-Raf kinase inhibitor used in melanoma therapy . The fluorine atoms improve binding affinity to the kinase active site .

Future Research Directions

-

Drug Discovery: Optimize derivatives for enhanced antibacterial efficacy and reduced toxicity.

-

Materials Science: Explore use in fluorinated polymers for high-performance coatings.

-

Environmental Impact: Assess biodegradation pathways to mitigate ecological risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume